molecular formula C18H35N3O13 B13826705 Chitotriose 3hcl

Chitotriose 3hcl

Cat. No.: B13826705
M. Wt: 501.5 g/mol
InChI Key: HBAVVSYNWHLVDB-QYIWZGLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose 3HCl can be synthesized through the enzymatic hydrolysis of chitosan. The specific chitosan enzyme is used to degrade chitosan, resulting in the formation of chitobiose and chitotriose . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure efficient enzymatic activity. Thin-layer chromatography (TLC) is used to monitor the reaction progress, and high-performance liquid chromatography (HPLC) is employed to analyze the hydrolysis products .

Industrial Production Methods

For industrial-scale production, this compound is separated from the hydrolysate mixture using cation ion exchange resins and hydrochloric acid solutions . This method ensures high purity and recovery rates, making it suitable for large-scale production. The purity of the separated chitotriose can reach up to 96%, with a recovery rate of approximately 95% .

Properties

Molecular Formula

C18H35N3O13

Molecular Weight

501.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

InChI

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1

InChI Key

HBAVVSYNWHLVDB-QYIWZGLHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O

Origin of Product

United States

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